1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 1675-71-4
VCID: VC21228726
InChI: InChI=1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3
SMILES: CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-

CAS No.: 1675-71-4

Cat. No.: VC21228726

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- - 1675-71-4

Specification

CAS No. 1675-71-4
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name 2-[4-(cyanomethyl)-2,3,5,6-tetramethylphenyl]acetonitrile
Standard InChI InChI=1S/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3
Standard InChI Key CDHFCWXYLKPCJG-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C
Canonical SMILES CC1=C(C(=C(C(=C1CC#N)C)C)CC#N)C

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl-, also known as 2,2'-(2,3,5,6-tetramethylbenzene-1,4-diyl)diacetonitrile, is an organic compound with the CAS registry number 1675-71-4 . The compound possesses multiple synonyms in scientific literature, including 2,2'-(2,3,5,6-Tetramethyl-1,4-Phenylene)Diacetonitrile, reflecting different nomenclature systems . This consistency in identification across databases facilitates reliable research and application.

Molecular Structure and Formula

The compound has a molecular formula of C₁₄H₁₆N₂, corresponding to a molecular weight of approximately 212.29 g/mol . Its chemical structure features a central benzene ring with four methyl substituents at positions 2, 3, 5, and 6, while positions 1 and 4 bear acetonitrile (-CH₂CN) functional groups . The standardized InChI notation for this compound is InChI=1/C14H16N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-6H2,1-4H3, providing a universal chemical identifier that enables precise structural representation .

Physical Properties

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- exists as a solid at room temperature and exhibits a relatively high melting point, reflecting its molecular stability . The presence of nitrile groups contributes significantly to the compound's polarity, making it soluble in polar organic solvents while limiting its solubility in non-polar media . This solubility profile influences its purification processes and potential applications in various chemical reactions.

Electronic and Steric Characteristics

Electronic Configuration

The compound's electronic properties are significantly influenced by the presence of two nitrile groups, which act as electron-withdrawing substituents. These groups create electron-deficient regions within the molecule, particularly at the carbon atoms adjacent to the nitrogen atoms of the nitrile groups. This electronic distribution produces distinct reactivity patterns compared to the parent tetramethylbenzene structure.

Steric Factors

The tetramethyl substitution pattern on the benzene ring introduces considerable steric hindrance, significantly influencing the compound's reactivity profile and molecular interactions . These methyl groups create a crowded environment around the aromatic core, potentially limiting the accessibility of the nitrile functionalities and protecting the central benzene ring from certain types of chemical attacks. The steric bulk introduced by the methyl substituents can influence reaction pathways, potentially directing selectivity in synthetic applications .

Synthesis Methods

Related Synthetic Methodologies

The synthesis of anastrazole intermediates described in the literature provides insight into possible synthetic approaches for nitrile-containing aromatic compounds . These processes often involve multiple steps, beginning with suitable aromatic precursors and introducing functional groups through sequential transformations. For instance, the cyanation of bromomethyl-substituted aromatic compounds can yield diacetonitrile derivatives, suggesting a potential pathway for synthesizing our target compound .

Chemical Reactivity

Nitrile Group Reactivity

The nitrile functionalities in 1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- represent reactive sites for various transformations. Nitrile groups can undergo hydrolysis to form carboxylic acids, reduction to produce amines, and addition reactions with nucleophiles. These transformations make the compound valuable as a synthetic intermediate for more complex structures.

Aromatic Core Stability

The tetramethylated benzene core provides significant stability to the molecule through electronic and steric effects. This stability influences the compound's thermal properties and reactivity under various conditions. The aromatic system may participate in electrophilic substitution reactions, although the steric hindrance from the methyl groups likely limits such reactivity compared to less substituted benzene derivatives.

Applications in Chemical Research and Industry

Synthetic Building Block

1,4-Benzenediacetonitrile, 2,3,5,6-tetramethyl- serves as a valuable building block in synthetic organic chemistry due to its bifunctional nature and rigid core structure . The presence of two nitrile groups provides versatile sites for further functionalization, enabling the construction of more complex molecular architectures. This characteristic makes the compound particularly useful in the development of specialized materials with tailored properties.

Materials Science Applications

The compound shows promise in materials science applications, particularly in polymer chemistry . The rigid aromatic core combined with reactive nitrile functionalities provides opportunities for incorporation into polymer systems, potentially imparting unique thermal, mechanical, or optical properties. The tetramethyl substitution pattern may also influence the packing behavior of the molecule in solid-state materials, affecting crystallinity and other physical properties.

BrandProduct ReferenceCAS NumberPurityStatus
UnlistedIN-DA001XFS1675-71-4Not specifiedAvailable (Est. delivery: Apr 21, 2025)
Unlisted3D-BAA675711675-71-4Min. 95%Discontinued

Structure-Activity Relationships

Effects of Structural Modifications

The presence of the acetonitrile groups at positions 1 and 4 significantly alters the electronic distribution compared to simple tetramethylbenzene, introducing polarity and potentially affecting intermolecular interactions . These nitrile groups serve as versatile handles for further chemical transformations, enabling the compound to function as a platform for diverse molecular architectures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator